4-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE
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Overview
Description
4-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE is a complex organic compound that features multiple functional groups, including amide and imide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imide group: This can be achieved by reacting an anhydride with an amine under reflux conditions.
Coupling reaction: The imide-containing intermediate is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Amidation: The final step involves the reaction of the coupled product with a naphthylamine derivative under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the imide groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Bioconjugation: Used in the labeling of biomolecules for imaging and diagnostic purposes.
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Medicine
Diagnostics: Used in the development of diagnostic agents for imaging techniques such as fluorescence microscopy.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to form stable complexes with these targets, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Naphthalene-2-yl benzamide
- 4-(2,5-dioxopyrrolidin-1-yl)benzoyl naphthylamine
Uniqueness
The uniqueness of 4-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE lies in its combination of functional groups and structural complexity. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]naphthalen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N4O6/c37-27-13-14-28(38)35(27)23-9-5-19(6-10-23)31(41)33-25-17-21-3-1-2-4-22(21)18-26(25)34-32(42)20-7-11-24(12-8-20)36-29(39)15-16-30(36)40/h1-12,17-18H,13-16H2,(H,33,41)(H,34,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBCELLLPKRTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC=C(C=C5)N6C(=O)CCC6=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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